2H-Azepine, 3,4,5,6-tetrahydro-7-propyl-
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Overview
Description
2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- is a heterocyclic organic compound with the molecular formula C9H17N It belongs to the class of azepines, which are seven-membered nitrogen-containing rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of cyclohexanone oxime with tin tetrachloride complex can lead to the formation of the azepine ring . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The azepine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azepine ring.
Scientific Research Applications
2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in various reactions. This interaction can lead to the cleavage of bonds and the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: Similar in structure but with a methoxy group instead of a propyl group.
7-Methyl-3,4,5,6-tetrahydro-2H-azepine: Contains a methyl group instead of a propyl group.
Uniqueness
The presence of the propyl group can affect the compound’s physical properties, such as solubility and boiling point, making it distinct from its analogs .
Properties
IUPAC Name |
7-propyl-3,4,5,6-tetrahydro-2H-azepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-6-9-7-4-3-5-8-10-9/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISBXVDIRAPUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187011 |
Source
|
Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3338-05-4 |
Source
|
Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003338054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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